Cas no 2097895-59-3 (4-Tert-butyl-3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one)

4-Tert-butyl-3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one structure
2097895-59-3 structure
商品名:4-Tert-butyl-3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one
CAS番号:2097895-59-3
MF:C19H27N3O3
メガワット:345.43598484993
CID:5467970

4-Tert-butyl-3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one 化学的及び物理的性質

名前と識別子

    • 4-tert-butyl-3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one
    • 4-Tert-butyl-3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one
    • インチ: 1S/C19H27N3O3/c1-19(2,3)13-12-20-17(24)16(13)18(25)22-10-8-21(9-11-22)14-6-4-5-7-15(14)23/h4-7,13,16,23H,8-12H2,1-3H3,(H,20,24)
    • InChIKey: SZUMQTUBLJZQNL-UHFFFAOYSA-N
    • ほほえんだ: O=C1C(C(N2CCN(C3C=CC=CC=3O)CC2)=O)C(CN1)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 345.20524173 g/mol
  • どういたいしつりょう: 345.20524173 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 25
  • 回転可能化学結合数: 3
  • 複雑さ: 509
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72.9
  • ぶんしりょう: 345.4
  • 疎水性パラメータ計算基準値(XlogP): 2.2

4-Tert-butyl-3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6558-0336-10μmol
4-tert-butyl-3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one
2097895-59-3
10μmol
$69.0 2023-09-08
Life Chemicals
F6558-0336-15mg
4-tert-butyl-3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one
2097895-59-3
15mg
$89.0 2023-09-08
Life Chemicals
F6558-0336-4mg
4-tert-butyl-3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one
2097895-59-3
4mg
$66.0 2023-09-08
Life Chemicals
F6558-0336-20mg
4-tert-butyl-3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one
2097895-59-3
20mg
$99.0 2023-09-08
Life Chemicals
F6558-0336-30mg
4-tert-butyl-3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one
2097895-59-3
30mg
$119.0 2023-09-08
Life Chemicals
F6558-0336-50mg
4-tert-butyl-3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one
2097895-59-3
50mg
$160.0 2023-09-08
Life Chemicals
F6558-0336-3mg
4-tert-butyl-3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one
2097895-59-3
3mg
$63.0 2023-09-08
Life Chemicals
F6558-0336-2mg
4-tert-butyl-3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one
2097895-59-3
2mg
$59.0 2023-09-08
Life Chemicals
F6558-0336-1mg
4-tert-butyl-3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one
2097895-59-3
1mg
$54.0 2023-09-08
Life Chemicals
F6558-0336-2μmol
4-tert-butyl-3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one
2097895-59-3
2μmol
$57.0 2023-09-08

4-Tert-butyl-3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one 関連文献

4-Tert-butyl-3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-oneに関する追加情報

Comprehensive Overview of 4-Tert-butyl-3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one (CAS No. 2097895-59-3)

The compound 4-Tert-butyl-3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one (CAS No. 2097895-59-3) is a structurally complex molecule that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. With its unique combination of a pyrrolidin-2-one core, a piperazine moiety, and a hydroxyphenyl group, this compound exhibits potential applications in drug discovery and development. Researchers are particularly interested in its pharmacokinetic properties and binding affinity to specific biological targets, making it a subject of ongoing studies.

In recent years, the demand for novel small-molecule therapeutics has surged, driven by advancements in precision medicine and targeted drug delivery. The structural features of 4-Tert-butyl-3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one align with these trends, as its tert-butyl group enhances metabolic stability, while the hydroxyphenyl moiety may contribute to improved solubility and bioavailability. These attributes are critical for addressing challenges in drug formulation and oral administration, which are frequently searched topics in pharmaceutical forums and academic databases.

The synthesis of 4-Tert-butyl-3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one involves multi-step organic reactions, including amide coupling and cyclization strategies. Its CAS No. 2097895-59-3 serves as a unique identifier in chemical databases, facilitating efficient retrieval for researchers exploring its structure-activity relationships (SAR). Given the growing interest in AI-driven drug design, this compound's molecular framework is often analyzed using computational chemistry tools to predict its interactions with proteins and enzymes.

From a therapeutic perspective, the piperazine ring in 4-Tert-butyl-3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one is a common pharmacophore found in CNS-active drugs, suggesting potential applications in neurological disorders. However, rigorous preclinical studies are required to validate its efficacy and safety. The compound's logP value and hydrogen bonding capacity are also key parameters under investigation, as they influence its blood-brain barrier permeability—a hot topic in neuropharmacology research.

Environmental and green chemistry considerations are increasingly shaping the development of new compounds. 4-Tert-butyl-3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one is no exception, with researchers exploring sustainable synthesis routes to minimize waste and energy consumption. This aligns with global trends toward eco-friendly pharmaceuticals, a subject frequently queried in scientific and regulatory communities.

In summary, 4-Tert-butyl-3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one (CAS No. 2097895-59-3) represents a promising candidate for further exploration in drug development. Its structural complexity, combined with its potential bioactive properties, positions it at the intersection of medicinal chemistry and molecular design. As the scientific community continues to prioritize innovative therapeutics, this compound is likely to remain a focal point of research and discussion.

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